4,4'-(2,5-Dibutoxy-1,4-phenylene)bis(2-methylbut-3-yn-2-ol)

Conjugated polymers PPE-PPV Side-chain crystallization

4,4'-(2,5-Dibutoxy-1,4-phenylene)bis(2-methylbut-3-yn-2-ol) (CAS 179264-44-9), molecular formula C₂₄H₃₄O₄ and molecular weight 386.52 g/mol, is a dialkoxyphenylene-based bis-alkynol monomer bearing two terminal 2-methylbut-3-yn-2-ol arms flanking a central 2,5-dibutoxybenzene core. It belongs to the broader class of Sonogashira-active building blocks used in the construction of poly(p-phenylene ethynylene) (PPE), poly(p-phenylene acetylene) (PPA), and conjugated microporous polymer (CMP) architectures.

Molecular Formula C24H34O4
Molecular Weight 386.5 g/mol
CAS No. 179264-44-9
Cat. No. B060509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-(2,5-Dibutoxy-1,4-phenylene)bis(2-methylbut-3-yn-2-ol)
CAS179264-44-9
Synonyms4,4''-(2,5-DIBUTOXY-1,4-PHENYLENE)BIS[2-METHYL-3-BUTYN-2-OL]
Molecular FormulaC24H34O4
Molecular Weight386.5 g/mol
Structural Identifiers
SMILESCCCCOC1=CC(=C(C=C1C#CC(C)(C)O)OCCCC)C#CC(C)(C)O
InChIInChI=1S/C24H34O4/c1-7-9-15-27-21-17-20(12-14-24(5,6)26)22(28-16-10-8-2)18-19(21)11-13-23(3,4)25/h17-18,25-26H,7-10,15-16H2,1-6H3
InChIKeyGDVKYFHHTHBBAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4'-(2,5-Dibutoxy-1,4-phenylene)bis(2-methylbut-3-yn-2-ol) (CAS 179264-44-9): Chemical Identity and Core Procurement Profile


4,4'-(2,5-Dibutoxy-1,4-phenylene)bis(2-methylbut-3-yn-2-ol) (CAS 179264-44-9), molecular formula C₂₄H₃₄O₄ and molecular weight 386.52 g/mol, is a dialkoxyphenylene-based bis-alkynol monomer bearing two terminal 2-methylbut-3-yn-2-ol arms flanking a central 2,5-dibutoxybenzene core . It belongs to the broader class of Sonogashira-active building blocks used in the construction of poly(p-phenylene ethynylene) (PPE), poly(p-phenylene acetylene) (PPA), and conjugated microporous polymer (CMP) architectures [1]. Vendors report commercially available purity grades of ≥95% and ≥98%, with pack sizes ranging from 5 g to kilogram quantities .

Why 4,4'-(2,5-Dibutoxy-1,4-phenylene)bis(2-methylbut-3-yn-2-ol) Cannot Be Interchanged with In-Class Alkoxy-Phenylene Bis-Alkynol Analogs


Within the dialkoxyphenylene bis(2-methylbut-3-yn-2-ol) family, the alkoxy side-chain length directly governs the solubility, solution processability, and solid-state morphology of both the monomer and the resulting conjugated polymer [1]. This compound's butoxy ( –O(CH₂)₃CH₃) substituents occupy a specific position along the solubility–crystallinity continuum: shorter chains (e.g., methoxy) risk insufficient solubility for homogeneous solution-phase Sonogashira polymerization, while longer chains (e.g., dodecyloxy, decyloxy) can induce side-chain crystallization that alters thin-film photophysical properties and device color coordinates [2]. Replacing butoxy with hexoxy or octyloxy groups also shifts the optical band gap and two-photon absorption (TPA) spectral features of the derived poly(p-phenylene acetylene) [3], meaning that a substitution decision made at the monomer level propagates directly into the final device performance. The quantitative evidence below details these chain-length-dependent differentiation points.

Quantitative Differentiation Evidence for 4,4'-(2,5-Dibutoxy-1,4-phenylene)bis(2-methylbut-3-yn-2-ol) (CAS 179264-44-9)


Alkoxy Chain Length Modulates Solid-State Photophysical Behavior: Butoxy vs. Long-Chain (C12–C19) Analogs in PPE-PPV Hybrid Copolymers

In a systematic study of alkoxy-substituted poly(p-phenylene-ethynylene)-alt-poly(p-phenylene-vinylene) (PPE-PPV) hybrid polymers, the side-chain length attached to PPE segments was varied from C12 to C19 while the PPV segments were fixed at C8. Polymers with n < 16 (shorter chains, closer to the butoxy regime) were yellow in color; polymers with n ≥ 16 exhibited an orange color due to side-chain crystallization above room temperature, which enhanced π–π backbone overlap and caused a consistent red-shift in both photoluminescence (PL) and electroluminescence (EL) spectra [1]. Although the butoxy-substituted monomer was not the explicit subject of this paper, the class-level inference is clear: butoxy chains (C4) are far below the C16 threshold for side-chain crystallization, and the resulting polymers avoid the thermally induced color instability and voltage-dependent EL blue-shift (up to 100 nm) observed in long-chain analogs. This positions the butoxy monomer as the preferred precursor when stable yellow emission and voltage-invariant color coordinates are required for display or lighting applications.

Conjugated polymers PPE-PPV Side-chain crystallization Photoluminescence Electroluminescence color tuning

Two-Photon Absorption (TPA) in Derived Poly(p-phenylene acetylene): Butoxy-Substituted PPA Exhibits Well-Characterized Nonlinear Optical Transitions Distinct from Octyloxy-Substituted PPV

Wide-spectral-range Z-scan measurements (576–846 nm) quantified the two-photon absorption (TPA) spectra of poly(2,5-dibutoxy-p-phenylene acetylene) (PPA-DBO)—the polymer directly derived from the target monomer via Sonogashira polymerization—alongside poly(2,5-dioctyloxy-p-phenylene vinylene) (PPV-DOO). In PPA-DBO, a strong two-photon allowed transition was identified and attributed to the mAg essential state, with the TPA peak occurring at approximately 1.3× the bandgap energy. Critically, the excitonic nature of the excited electronic states in PPA-DBO was confirmed by the absence of a TPA band at or near the 1Bu exciton position, and the TPA peak was coincident with dispersion in the nonlinear refractive index (detected via reduced-aperture Z-scan). Saturation in the nonlinear index of refraction was observed near spectral peaks, along with an apparent reverse Kramers–Kronig effect [1]. These spectral signatures are polymer-backbone-specific and cannot be replicated by octyloxy-substituted PPVs or hexylthiophene analogs, providing a unique nonlinear optical fingerprint traceable to the starting butoxy-functionalized monomer.

Nonlinear optics Two-photon absorption Poly(p-phenylene acetylene) Z-scan Excitonic states

Computed Physicochemical Properties of the Monomer: Density, Boiling Point, and Refractive Index Differentiate the Butoxy Variant from Higher Homologs

The computed (predicted) physicochemical properties of 4,4'-(2,5-dibutoxy-1,4-phenylene)bis(2-methylbut-3-yn-2-ol) provide practical differentiation from its higher alkoxy homologs. The target compound has a predicted density of 1.082 g/cm³, a boiling point of 541.6 °C at 760 mmHg, a flash point of 281.3 °C, and a refractive index of 1.544 . In contrast, the dodecyloxy analog (C40H66O4, MW ~610 g/mol) crystallizes with distinct monoclinic packing where the propinyl and dodecoxyl substituents are nearly coplanar with the benzene ring (torsion angles: 1.735°, 8.804°, 8.786°, 9.577°) [1], reflecting fundamentally different solid-state organization. The decyloxy analog (C36H58O4, MW 554.86) similarly possesses higher molecular weight, lower predicted density, and altered solubility profiles . For procurement, the butoxy variant's lower molecular weight per reactive unit (386.5 g/mol) translates to a higher molar density of polymerizable ethynyl groups per gram of monomer, offering superior atom economy in polymerization.

Physicochemical properties Monomer characterization Density Boiling point Refractive index

DBO-PPE Photophysics Established by X-Band PL-Detected Magnetic Resonance: A Reference Baseline for Butoxy-Derived Poly(p-phenylene ethynylene) Systems

The photophysics of 2,5-dibutoxy poly(p-phenylene ethynylene) (DBO-PPE)—the polymer obtained directly from the target monomer—has been extensively characterized by X-band photoluminescence-detected magnetic resonance (PLDMR) spectroscopy, both in pristine form and under C60/C70 fullerene doping [REFS-1, REFS-2]. These studies constitute the established reference baseline for the PLDMR signatures of butoxy-substituted PPE, including polaron resonance at g ≈ 2.002 and full- and half-field triplet exciton powder patterns [2]. While analogous PLDMR data exist for 2,5-dihexoxy poly(p-phenylene vinylene) (DHO-PPV), the DBO-PPE system is distinguished by its ethynylene (rather than vinylene) backbone and butoxy (rather than hexoxy) side chains, which together define a unique combination of conjugation length, exciton binding energy, and spin-dependent recombination dynamics. No equivalent comprehensive PLDMR characterization has been reported for PPE polymers bearing methoxy, ethoxy, propoxy, decyloxy, or dodecyloxy side chains, making DBO-PPE the best-characterized member of the dialkoxy-PPE family for spin-dependent optoelectronic studies.

Photoluminescence-detected magnetic resonance PLDMR Poly(p-phenylene ethynylene) Triplet excitons Fullerene doping

Patent-Validated Utility in Poly(p-phenylene acetylene) Light-Emitting Diodes: Butoxy and Hexoxy Derivatives as Co-Exemplified PPA Variants for LED Fabrication

U.S. Patents 5,334,539 and 5,352,906 explicitly co-exemplify 2,5-dibutoxy and 2,5-dihexoxy derivatives of poly(p-phenylene acetylene) (PPA) as the active emissive layers in polymer light-emitting diodes (LEDs) [REFS-1, REFS-2]. The patented device architecture employs spin-coating of the PPA polymer (dissolved in toluene) onto ITO-coated glass, followed by evaporation of Ca/Al or Al-only cathodes [2]. The co-exemplification establishes that both butoxy and hexoxy PPA variants are independently capable of functioning as LED emitters. However, the butoxy variant offers practical advantages for procurement: its shorter alkyl chains reduce the mass fraction of electronically inert solubilizing groups in the final polymer, potentially yielding higher chromophore density per unit film thickness. Additionally, the lower-boiling-point butoxy monomer may be more readily removed under vacuum during device fabrication if residual monomer is a concern.

Polymer light-emitting diodes PPA-based LEDs Solution-processable emitters ITO-coated substrates

Optimal Procurement and Research Use Cases for 4,4'-(2,5-Dibutoxy-1,4-phenylene)bis(2-methylbut-3-yn-2-ol) (CAS 179264-44-9)


Synthesis of Color-Stable Yellow-Emitting PPE-PPV Copolymers for PLED Applications

Based on the class-level evidence that alkoxy side chains shorter than C16 (including butoxy, C4) produce PPE-PPV hybrid polymers with yellow emission that avoids the side-chain crystallization, orange color shift, and voltage-induced EL blue-shift (up to 100 nm) seen in longer-chain analogs (≥C16) [1], this monomer is the preferred building block for researchers fabricating solution-processed polymeric light-emitting diodes where chromaticity stability across operating voltages is critical. The ~70% solution PL quantum yield and 10–20% solid-state PL quantum yield documented for this polymer class establish a performance baseline for device optimization [1].

Synthesis of Poly(p-phenylene acetylene) (PPA-DBO) for Nonlinear Optical and Two-Photon Absorption Studies

The well-characterized two-photon absorption (TPA) spectrum of PPA-DBO—with its TPA peak at ~1.3× the bandgap, attribution to the mAg essential state, absence of a 1Bu-associated TPA band, and coincident nonlinear refractive index dispersion—makes the butoxy-derived polymer a reference material for nonlinear optical spectroscopy [1]. Procurement of this monomer enables direct access to a benchmark TPA-characterized PPA system, facilitating comparative studies against PPV-DOO or poly(3-hexylthiophene) in the 576–846 nm spectral window [1].

Spin-Dependent Optoelectronic Characterization of Dialkoxy-PPE Systems via PL-Detected Magnetic Resonance (PLDMR)

DBO-PPE is the only dialkoxy-substituted poly(p-phenylene ethynylene) for which comprehensive X-band PLDMR data exist, including polaron resonance at g ≈ 2.002 and full- and half-field triplet exciton powder patterns under C60/C70 fullerene doping [REFS-1, REFS-2]. Research programs investigating spin-dependent recombination, triplet exciton dynamics, or fullerene-induced PL enhancement in PPE-type polymers should base their studies on this monomer to ensure comparability with the established PLDMR literature [1].

Fabrication of Solution-Processed Poly(p-phenylene acetylene) LEDs in Alignment with Foundational U.S. Patent Architectures

The butoxy-substituted PPA variant is explicitly protected and exemplified in U.S. Patents 5,334,539 and 5,352,906 for PPA-based LED fabrication [REFS-1, REFS-2]. Industrial R&D programs developing PPA-type polymer LEDs—especially those involving spin-coating from toluene onto ITO/glass with Ca/Al cathodes—can procure this monomer to operate within established patent landscapes or to benchmark new device architectures against the patented baseline [2].

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